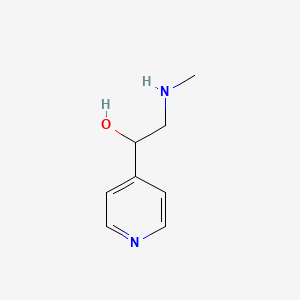

2-(Methylamino)-1-(pyridin-4-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-1-pyridin-4-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-9-6-8(11)7-2-4-10-5-3-7/h2-5,8-9,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJIFZKLOPYMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=NC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methylamino 1 Pyridin 4 Yl Ethan 1 Ol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. In the case of 2-(Methylamino)-1-(pyridin-4-yl)ethan-1-ol, the primary chromophore is the pyridine (B92270) ring. The absorption of UV radiation by the pyridine ring results in the promotion of electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.

The electronic spectrum of pyridinic compounds typically displays absorptions arising from π → π* and n → π* transitions. The π → π* transitions are generally of high intensity and occur at lower wavelengths, while the n → π* transitions are of lower intensity and appear at higher wavelengths. For this compound, the absorption is expected to be dominated by the π → π* transitions of the pyridine ring. While specific experimental data for this compound is not extensively published, the expected UV absorption maximum (λmax) can be predicted based on the behavior of similar pyridine derivatives. physchemres.org The solvent used for analysis can influence the position and intensity of these absorption bands. physchemres.org

Interactive Data Table: Predicted UV-Vis Spectral Data

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~255 - 265 | π → π | Pyridine Ring |

| >300 | n → π (low intensity) | Pyridine Ring Nitrogen |

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

A successful crystallographic analysis would unambiguously determine the relative and absolute configuration of the molecule in the solid state. It would also reveal details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing. Although a specific crystal structure determination for this compound is not available in the surveyed literature, the table below outlines the parameters that would be determined from such an analysis, based on data from related pyridine derivatives. researchgate.netnih.govresearchgate.net

Interactive Data Table: Typical X-ray Crystallography Data Parameters

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell (in Ångströms). |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes (in degrees). |

| Volume (V) | The volume of the unit cell (in ų). |

| Z | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise distances and angles between bonded atoms. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. chemguide.co.uk The molecular formula for this compound is C₈H₁₂N₂O, corresponding to a molecular weight of approximately 152.19 g/mol . chemsrc.com In an electron ionization (EI) mass spectrum, this would yield a molecular ion peak ([M]⁺•) at m/z 152. savemyexams.com

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. For this compound, several characteristic fragmentation pathways can be predicted:

Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the pyridine ring (a benzylic-type cleavage), which is also alpha to the hydroxyl group. This would result in the loss of a methylaminomethyl radical (•CH₂NHCH₃) to form a highly stable pyridyl-hydroxymethyl cation at m/z 108.

Amine Fragmentation: Cleavage of the C-C bond alpha to the secondary amine can occur, leading to the formation of a methylamino-methyl cation ([CH₂NHCH₃]⁺) at m/z 44.

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O) from the molecular ion, which would produce a peak at m/z 134 ([M-18]⁺•). libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

| 152 | [C₈H₁₂N₂O]⁺• | Molecular Ion ([M]⁺•) |

| 134 | [C₈H₁₀N₂]⁺• | Loss of H₂O from the molecular ion |

| 108 | [C₆H₆NO]⁺ | Alpha-cleavage with loss of •CH₂NHCH₃ |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage with formation of [CH₂NHCH₃]⁺ |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this compound. thermofisher.com A reversed-phase HPLC method would likely be effective, using a non-polar stationary phase (like C18) and a polar mobile phase. This method separates compounds based on their hydrophobicity. Purity is assessed by the presence of a single major peak, and quantification can be achieved by integrating the peak area. sielc.com

Interactive Data Table: Plausible HPLC Conditions

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (set at the λmax, ~260 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net For a polar molecule with hydroxyl and amine groups, direct analysis by GC can be challenging due to potential peak tailing and thermal instability. Therefore, a derivatization step, such as silylation, is often required to convert the polar -OH and -NH groups into less polar, more volatile derivatives (e.g., trimethylsilyl (B98337) ethers/amines). This improves chromatographic performance and yields sharp, symmetrical peaks. thermofisher.com The mass spectrometer then provides identification of the derivatized compound and any impurities based on their mass spectra. mdpi.com

Interactive Data Table: Plausible GC-MS Conditions (Post-Derivatization)

| Parameter | Condition |

| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., start at 60°C, ramp to 280°C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-550 amu |

Computational Chemistry and Theoretical Investigations of 2 Methylamino 1 Pyridin 4 Yl Ethan 1 Ol

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and associated properties. These calculations are fundamental to understanding the intrinsic nature of 2-(Methylamino)-1-(pyridin-4-yl)ethan-1-ol at the atomic level.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. rsc.org It is widely employed for its favorable balance of accuracy and computational cost, making it suitable for medium to large-sized molecules.

A primary application of DFT is geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, a DFT calculation, often using a hybrid functional like B3LYP with a basis set such as 6-31G(d,p), would precisely calculate the bond lengths, bond angles, and dihedral angles of its lowest-energy conformer. This provides a detailed structural blueprint of the molecule.

Beyond structure, these calculations also yield fundamental electronic properties . This includes the total energy of the molecule, the distribution of electron density, and the energies of its molecular orbitals, which are crucial for analyzing its stability and reactivity.

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. They provide a rigorous approach to studying the ground state properties of a molecule. While computationally more intensive than DFT, they serve as a valuable benchmark.

Semi-empirical methods , conversely, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate than DFT or ab initio methods. They can be useful for preliminary conformational analysis of large molecules.

To investigate excited state properties , which govern how the molecule interacts with light, methods like Time-Dependent Density Functional Theory (TD-DFT) are used. ijcce.ac.ir A TD-DFT calculation on this compound would predict its electronic absorption spectrum (UV-Vis), identifying the wavelengths of light it absorbs and the nature of the corresponding electronic transitions. This is essential for understanding its photochemical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons.

LUMO : This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's chemical stability and reactivity. nih.govripublication.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.com For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, revealing the most probable sites for nucleophilic (electron-donating) and electrophilic (electron-accepting) attacks.

Table 1: Illustrative Frontier Molecular Orbital Parameters Note: Specific computational data for this compound are not available in the cited literature. This table illustrates the typical parameters obtained from FMO analysis.

| Parameter | Symbol | Value |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Data not available |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule by mapping the electrostatic potential onto the electron density surface. thaiscience.info It is invaluable for predicting reactivity and intermolecular interactions. researchgate.net

The MEP map is color-coded to identify different electrostatic regions:

Red : Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack. For this compound, these would likely be centered on the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group.

Blue : Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. This region would be expected around the hydrogen atom of the hydroxyl group.

Green/Yellow : Regions of intermediate or near-zero potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.

These calculations quantify a molecule's response to an external electric field, which is fundamental to its optical properties.

Dipole Moment (µ) : A measure of the net molecular polarity resulting from the non-uniform distribution of charge. diracprogram.org It is a vector quantity that points from the center of negative charge to the center of positive charge. researchgate.net

Polarizability (α) : Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment. researchgate.net

Hyperpolarizability (β and γ) : These are higher-order terms that describe the nonlinear optical (NLO) response of a molecule to a strong electric field, such as that from a laser. mdpi.com Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.

Calculating these properties for this compound would help characterize its polarity, its interactions in solution, and its potential as an NLO material.

Table 2: Illustrative Molecular Properties for Optical Characterization Note: Specific computational data for this compound are not available in the cited literature. This table illustrates the typical parameters obtained from these calculations.

| Property | Component | Value |

| Dipole Moment (Debye) | µx | Data not available |

| µy | Data not available | |

| µz | Data not available | |

| µTotal | Data not available | |

| Polarizability (a.u.) | αTotal | Data not available |

| First Hyperpolarizability (a.u.) | βTotal | Data not available |

Molecular Modeling and Dynamics Simulations

While quantum mechanical studies focus on the detailed electronic structure of a single molecule, molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of molecules on a larger scale and over time.

MD simulations use classical mechanics principles and force fields to model the movements and interactions of atoms in a system. An MD simulation of this compound could be used to:

Explore its conformational landscape, particularly the rotation around the single bonds in its side chain, to identify the most populated shapes in different environments.

Simulate its behavior in a solvent, such as water, to study solvation effects and the formation of hydrogen bonds.

Investigate its interaction with biological macromolecules, such as receptors or enzymes, through techniques like molecular docking. mdpi.com

These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its function in a real-world chemical or biological system.

Conformational Analysis and Energy Landscapes of Flexible Moieties

The conformational landscape of this compound is of significant interest due to the presence of several rotatable bonds, which dictate its three-dimensional structure and, consequently, its interactions with biological targets. Computational methods, particularly Density Functional Theory (DFT), are pivotal in exploring these conformational possibilities.

A systematic scan of the potential energy surface (PES) is typically performed by rotating the key dihedral angles of the molecule. For this compound, the critical dihedral angles include the C-C bond of the ethanolamine (B43304) side chain and the C-N bond of the methylamino group. By systematically rotating these bonds and performing geometry optimization at each step, a detailed energy landscape can be constructed. This "relaxed" PES scan helps in identifying the low-energy conformers, which are the most likely to be populated at physiological temperatures.

For analogous molecules, such as ethanolamine, studies have shown a strong preference for gauche conformers around the O-C-C-N dihedral, often stabilized by intramolecular hydrogen bonding. nih.gov Similarly, for this compound, it is anticipated that conformers allowing for a hydrogen bond between the hydroxyl group and the nitrogen of the methylamino group would be energetically favorable. The relative energies of different conformers can be calculated with high accuracy using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Key Feature |

| 1 (Global Minimum) | 60° | 60° (gauche) | 0.00 | Intramolecular H-bond |

| 2 | 180° | 60° (gauche) | 1.5 | Extended |

| 3 | 180° | 180° (anti) | 2.8 | Fully extended |

| 4 | 60° | 180° (anti) | 3.5 | Partially extended |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The capacity of this compound to form hydrogen bonds is a defining feature of its intermolecular interactions. The molecule possesses both hydrogen bond donors (the hydroxyl and secondary amine protons) and acceptors (the hydroxyl oxygen, the amine nitrogen, and the pyridine nitrogen). Understanding the hydrogen bonding network is crucial for predicting its behavior in condensed phases and its binding to biological macromolecules.

Computational analyses can elucidate the geometry and strength of these hydrogen bonds. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density topology and characterize the nature of the hydrogen bonds. Parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point provide quantitative measures of bond strength and type.

In a solvent like water, this compound is expected to form a complex network of hydrogen bonds with the surrounding water molecules. For similar ethanolamines, it has been shown that water molecules tend to associate with the polar groups, influencing the conformational preferences of the solute. nih.gov

Table 2: Typical Hydrogen Bond Parameters from Computational Analysis

| Donor | Acceptor | Distance (Å) (D-H···A) | Angle (°) (D-H···A) | Interaction Energy (kcal/mol) |

| O-H | N (pyridine) | ~2.8 | ~170 | -5 to -7 |

| N-H | O (hydroxyl) | ~3.0 | ~165 | -3 to -5 |

| O-H | O (water) | ~2.7 | ~175 | -6 to -8 |

| N-H | O (water) | ~2.9 | ~160 | -4 to -6 |

Note: These values are representative and would be precisely determined through specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

To understand the dynamic behavior of this compound in a physiological environment, Molecular Dynamics (MD) simulations are an invaluable tool. MD simulations can model the movement of the molecule and its interactions with its surroundings over time, providing insights into its conformational flexibility, solvation, and potential for aggregation. mdpi.com

In an MD simulation, the molecule is typically placed in a box of solvent (e.g., water) and its trajectory is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. For ethanolamine and its derivatives, specialized force fields have been developed to accurately model their properties. nih.govnih.gov

MD simulations can reveal how the molecule explores different conformations in solution and the timescale of these transitions. They can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. This provides a detailed picture of the solvation shell around the molecule.

Reactivity and Thermodynamic Parameter Prediction

Reaction Energy Barrier Calculations and Transition State Characterization

Computational chemistry can be used to predict the reactivity of this compound by calculating the energy barriers for potential reactions. For example, the N-methylation of the secondary amine is a common metabolic reaction. DFT calculations can be used to model the reaction pathway, identify the transition state, and calculate the activation energy. researchgate.net

The process involves locating the structures of the reactants, products, and the transition state on the potential energy surface. The transition state is a first-order saddle point, and its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate. The difference in energy between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of this compound. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govrsc.org The calculated chemical shifts can then be compared with experimental data to confirm the structure of the molecule.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. humanjournals.com The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted vibrational spectrum can be a powerful tool for interpreting experimental spectra and assigning specific vibrational modes to different functional groups within the molecule.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (O-H) | 4.5-5.5 ppm |

| ¹³C NMR Chemical Shift (C-OH) | 65-75 ppm |

| IR Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

| IR Vibrational Frequency (C-N stretch) | ~1100 cm⁻¹ |

Note: These are typical ranges and would be refined by specific calculations.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics studies are computational techniques used to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a molecule like this compound, which shares structural similarities with known beta-adrenergic agonists, QSAR can be a valuable tool for predicting its activity and designing more potent analogs. nih.govebi.ac.uk

In a QSAR study, a set of molecules with known biological activities is used to build a mathematical model. This model relates the activity to a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure (e.g., steric, electronic, and hydrophobic properties). Once a statistically significant model is developed, it can be used to predict the activity of new, untested compounds.

Cheminformatics tools can be used to calculate a wide range of molecular descriptors for this compound, such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds. These descriptors can then be used in QSAR models or to assess the "drug-likeness" of the molecule based on established rules like Lipinski's rule of five.

Table 4: Key Molecular Descriptors for QSAR

| Descriptor | Definition | Relevance to Activity |

| LogP | Octanol-water partition coefficient | Lipophilicity, membrane permeability |

| TPSA | Topological Polar Surface Area | Polarity, hydrogen bonding capacity |

| Molecular Weight | Mass of the molecule | Size and steric effects |

| Number of Rotatable Bonds | Measure of conformational flexibility | Binding entropy |

| Hydrogen Bond Donors/Acceptors | Counts of H-bond donor/acceptor atoms | Specific interactions with target |

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling in computational chemistry utilizes quantum chemical calculations to forecast how a molecule will behave in a chemical reaction. These models are crucial for understanding reaction mechanisms, predicting the feasibility of a reaction, and determining the selectivity for certain products. For this compound, predictive modeling could offer significant insights into its potential chemical transformations.

The reactivity of this compound is largely dictated by the distribution of electrons and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. Computational models can calculate these orbital energies and visualize their distribution across the molecule. For instance, the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group would likely be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the LUMO would likely be centered on the pyridine ring, indicating its propensity to accept electrons from a nucleophile.

Predictive models can also be used to simulate reaction pathways and calculate activation energies for various potential reactions. This allows chemists to predict which reactions are kinetically favored. For example, the stereoselectivity of reactions involving the chiral center at the carbon bearing the hydroxyl group could be investigated by calculating the transition state energies for the formation of different stereoisomers. While specific experimental data for this compound is scarce, theoretical calculations provide a framework for predicting its behavior.

To illustrate the type of data generated from such predictive modeling, the following table presents hypothetical frontier molecular orbital energies and related quantum chemical descriptors for this compound, calculated using a representative DFT method.

| Computational Parameter | Predicted Value (Illustrative) | Significance in Reactivity and Selectivity |

| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. A higher energy suggests greater nucleophilicity. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. A lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | 5.4 eV | Correlates with chemical stability. A smaller gap implies higher reactivity. |

| Ionization Potential | 6.2 eV | The energy required to remove an electron; related to the HOMO energy. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added; related to the LUMO energy. |

Note: The data in this table is illustrative and intended to represent the type of information obtained from computational chemistry studies. Actual values would be derived from specific quantum chemical calculations.

Analysis of Steric and Electronic Contributions to Molecular Properties

The molecular properties of this compound are governed by a combination of steric and electronic factors. Computational chemistry provides the tools to dissect these contributions and understand their impact on the molecule's conformation, stability, and intermolecular interactions.

Electronic Contributions: The electronic properties arise from the distribution of charge throughout the molecule. The electronegative nitrogen and oxygen atoms create a dipole moment and influence the electrostatic potential surface of the molecule. A calculated electrostatic potential map would reveal regions of negative potential around these atoms, indicating their role as hydrogen bond acceptors. The aromatic pyridine ring contributes to the electronic structure through its delocalized π-system, which can engage in π-π stacking interactions with other aromatic systems.

Steric Contributions: Steric effects relate to the spatial arrangement of atoms and the repulsive forces that arise when non-bonded atoms are brought too close together. In this compound, the freedom of rotation around the single bonds allows for various conformations. Computational methods can be used to perform a conformational analysis to identify the most stable (lowest energy) three-dimensional structures. This analysis is crucial for understanding how the molecule might bind to a biological target or how it packs in a crystal lattice. The relative orientations of the pyridine ring, the methylamino group, and the hydroxyl group will be dictated by a balance of minimizing steric hindrance and optimizing favorable electronic interactions, such as intramolecular hydrogen bonding.

The following table provides an example of the kind of geometric parameters that would be determined through computational optimization, which are critical for understanding the steric and electronic properties of the molecule.

| Molecular Geometry Parameter | Predicted Value (Illustrative) | Implication for Steric and Electronic Properties |

| C-O Bond Length | 1.43 Å | Standard single bond length, indicating a stable hydroxyl group. |

| C-N (amino) Bond Length | 1.47 Å | Typical for a single bond, influencing the flexibility of the side chain. |

| Pyridine C-N-C Bond Angle | 117° | Reflects the sp² hybridization of the nitrogen in the aromatic ring. |

| Dihedral Angle (Py-C-C-N) | 65° | Defines the relative orientation of the pyridine ring and the amino group, impacting steric hindrance and potential intramolecular interactions. |

Note: The data in this table is illustrative. Precise values would be the result of geometry optimization calculations using quantum chemistry software.

Chemical Reactivity, Mechanism Studies, and Derivatization of 2 Methylamino 1 Pyridin 4 Yl Ethan 1 Ol

Nucleophilic and Electrophilic Reaction Pathways of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic nature makes it generally resistant to electrophilic aromatic substitution while being susceptible to nucleophilic attack. youtube.com

Electrophilic Substitution: Electrophilic attacks on the pyridine ring are significantly slower than on benzene (B151609) and typically require forcing conditions. The nitrogen atom deactivates the ring towards electrophiles. When substitution does occur, it is directed to the C-3 (meta) position, as the intermediates formed by attack at C-2, C-4, or C-6 are significantly destabilized. The presence of the 2-(methylamino)ethan-1-ol substituent at the C-4 position, which is generally considered an electron-donating group, may slightly activate the ring but does not override the inherent deactivation by the ring nitrogen.

Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). youtube.comquimicaorganica.org In the case of 2-(methylamino)-1-(pyridin-4-yl)ethan-1-ol, the C-4 position is already substituted. Therefore, nucleophilic attack would preferentially occur at the C-2 and C-6 positions. Reactions such as the Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide, could potentially introduce an amino group at the C-2 position. quimicaorganica.org The stability of the intermediate Meisenheimer-like complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives this reactivity. youtube.com

| Reaction Type | Reagent Example | Typical Position of Attack | Potential Product |

|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | C-3 | 2-(Methylamino)-1-(3-nitropyridin-4-yl)ethan-1-ol |

| Nucleophilic Substitution (Chichibabin) | NaNH₂ | C-2 | 4-(1-Hydroxy-2-(methylamino)ethyl)pyridin-2-amine |

| Nucleophilic Addition | Organolithium reagents (e.g., BuLi) | C-2 | Intermediate dihydropyridine, rearomatized upon oxidation |

Reactivity of the Methylamino Group: Alkylation, Acylation, and Condensation Reactions

The secondary amine of the methylamino group is a nucleophilic center and is readily susceptible to a variety of chemical transformations.

Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides, leading to the formation of a tertiary amine. Further reaction can produce a quaternary ammonium (B1175870) salt.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of the corresponding N-methyl amide derivative. This reaction is typically robust and high-yielding.

Condensation Reactions: While condensation reactions with carbonyl compounds are more characteristic of primary amines, secondary amines can react with aldehydes or ketones to form an unstable carbinolamine intermediate, which can then dehydrate to form an enamine or an iminium ion.

Reactions Involving the Hydroxyl Functionality: Esterification, Etherification, and Oxidation Pathways

The secondary hydroxyl group on the ethanol (B145695) backbone behaves as a typical alcohol, undergoing esterification, etherification, and oxidation.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions to form esters.

Etherification: Conversion of the alcohol to its corresponding alkoxide with a strong base, followed by reaction with an alkyl halide (Williamson ether synthesis), yields an ether.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(methylamino)-1-(pyridin-4-yl)ethan-1-one. Various oxidizing agents can be employed for this transformation. The electrochemical oxidation of similar alkanolamines has been shown to proceed via an iminium intermediate, which can lead to dealkylation or other rearrangements. mdpi.com

| Functional Group | Reaction Type | Reagent Example | Product Class |

|---|---|---|---|

| Methylamino | Acylation | Acetyl Chloride | N-Aryl-N-methylacetamide |

| Methylamino | Alkylation | Methyl Iodide | Tertiary Amine / Quaternary Salt |

| Hydroxyl | Esterification | Acetic Anhydride | Ester |

| Hydroxyl | Oxidation | PCC or Swern Oxidation | Ketone |

Ligand Chemistry and Coordination Compound Formation

This compound possesses multiple potential donor atoms—the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen—making it a versatile chelating ligand for forming coordination compounds with various transition metals. pvpcollegepatoda.orgnih.gov The formation of chelate complexes with polydentate ligands often results in enhanced thermodynamic stability compared to complexes with monodentate ligands. nih.gov

Transition metal complexes of this ligand can be synthesized by reacting it with a metal salt (e.g., chlorides, nitrates, sulfates, or perchlorates) in a suitable solvent, such as ethanol or methanol. nih.govjscimedcentral.com The resulting complexes can be isolated as crystalline solids and characterized by a suite of analytical techniques to determine their structure and properties.

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identifies coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, O-H, and pyridine ring stretching bands. jscimedcentral.comresearchgate.net |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, helping to elucidate the coordination geometry around the metal center. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR can confirm the ligand structure within the complex, especially for diamagnetic complexes like those of Zn(II) or Cd(II). nih.gov |

| Mass Spectrometry | Determines the molecular weight of the complex and can provide information on its stoichiometry. researchgate.net |

| X-ray Crystallography | Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. jscimedcentral.comresearchgate.net |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps to determine the oxidation state and spin state of the central metal ion in paramagnetic complexes. nih.govscispace.com |

The molecule can coordinate to a metal center in several ways. The most common mode is expected to be as a bidentate N,N'-donor ligand, where the pyridine nitrogen and the methylamino nitrogen bind to the metal ion, forming a stable six-membered chelate ring. It is also possible for the hydroxyl group to participate in coordination, leading to a tridentate N,N',O-donor mode, particularly with metal ions that favor higher coordination numbers. nih.gov

The resulting coordination geometry is dependent on several factors, including the metal ion's size, electronic configuration, and oxidation state, as well as the stoichiometry of the metal-to-ligand ratio. nih.govwikipedia.org For example, with a 1:2 metal-to-ligand ratio using bidentate coordination, a metal ion like Ni(II) or Cu(II) could form a distorted octahedral complex, [M(L)₂(X)₂], where X represents an anion or solvent molecule. wikipedia.org Metal ions like Zn(II) or Cu(I) might favor a tetrahedral geometry. nih.govscispace.com

| Metal Ion Example | Coordination Number | Typical Geometry | Potential Complex Formula |

|---|---|---|---|

| Cu(II), Ni(II) | 4 | Square Planar | [M(L)₂]²⁺ |

| Zn(II), Cu(I) | 4 | Tetrahedral | [M(L)₂]ⁿ⁺ |

| Co(II), Ni(II), Cu(II) | 6 | Octahedral | [M(L)₂X₂] |

Structural Modifications and Analogue Synthesis for Probing Reactivity

To investigate structure-activity relationships, various analogues of this compound can be synthesized. These modifications can probe the steric and electronic effects on its chemical reactivity and coordination behavior.

Modification of the Amino Group: Replacing the N-methyl group with larger alkyl or aryl groups would introduce steric hindrance, potentially influencing the ligand's ability to coordinate and altering the stability and geometry of the resulting metal complexes.

Modification of the Pyridine Ring: Introducing electron-donating or electron-withdrawing substituents onto the pyridine ring would modulate its electronic properties, affecting both its reactivity in substitution reactions and its basicity as a donor ligand.

Synthesis of Positional Isomers: The synthesis of the corresponding pyridin-2-yl and pyridin-3-yl isomers would create ligands with different "bite angles" and chelating abilities. cymitquimica.comchemsrc.com For instance, the 2-pyridyl analogue could form a more stable five-membered chelate ring, which is often favored in coordination chemistry. researchgate.net The 3-pyridyl analogue would likely act as a monodentate or bridging ligand rather than a chelating one.

These synthetic strategies allow for a systematic exploration of the compound's chemical properties and the fine-tuning of its characteristics for various applications. ijpsonline.commdpi.com

Systematic Variation of Substitution Patterns on the Pyridine Ring

The chemical reactivity of this compound is significantly influenced by the electronic properties of the pyridine ring. Systematic substitution on this ring can modulate the electron density, which in turn affects the nucleophilicity of the pyridine nitrogen, the reactivity of the ring towards electrophilic and nucleophilic substitution, and the properties of the entire molecule.

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that generally makes it less reactive towards electrophilic substitution and more susceptible to nucleophilic attack. uoanbar.edu.iq The nitrogen atom's electron-withdrawing inductive effect (-I effect) deactivates the ring, particularly at the C-2 and C-4 positions. uoanbar.edu.iq In acidic conditions, the protonation of the pyridine nitrogen further deactivates the ring. uoanbar.edu.iq

Introducing substituents onto the pyridine ring provides a method to fine-tune its electronic characteristics and, consequently, its reactivity.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -F) groups decrease the electron density of the pyridine ring. This deactivation further hinders electrophilic substitution but enhances the ring's susceptibility to nucleophilic aromatic substitution. For instance, in related pyridinophane complexes, the presence of EWGs in the 4-position of the pyridine ring resulted in higher yields for certain catalytic C-C coupling reactions. nih.gov This suggests that EWGs can regulate the electronic properties of a metal center when the molecule acts as a ligand. nih.govrsc.org

Electron-Donating Groups (EDGs): Groups like amino (-NH₂), methoxy (B1213986) (-OCH₃), or methyl (-CH₃) increase the electron density of the ring. This effect activates the ring towards electrophilic substitution, making such reactions more feasible, though still often requiring vigorous conditions compared to activated benzene rings. uoanbar.edu.iq The increased electron density also enhances the basicity and nucleophilicity of the pyridine nitrogen. In studies on related 2-pyridinemethylamine derivatives, the introduction of a 5-methyl and a 6-methylamino substituent synergistically affected their properties. nih.gov

The position of the substituent is also critical. The electron density in pyridine is highest at the C-3 position, making it the preferred site for electrophilic attack. uoanbar.edu.iq Conversely, nucleophilic substitution typically occurs at the electron-deficient C-2 and C-4 positions. uoanbar.edu.iq

The following table summarizes the expected impact of various substituents on the reactivity of the pyridine ring in this compound.

| Substituent Group | Position on Pyridine Ring | Expected Effect on Reactivity |

| Nitro (-NO₂) | C-2, C-6 | Strong deactivation; increased reactivity towards nucleophilic attack. |

| Cyano (-CN) | C-3, C-5 | Deactivation; facilitates nucleophilic substitution. |

| Chloro (-Cl) | C-2, C-6 | Deactivation via induction; directs nucleophilic attack. |

| Methyl (-CH₃) | C-3, C-5 | Weak activation; enhances reactivity towards electrophilic attack. |

| Amino (-NH₂) | C-2, C-6 | Strong activation; increases basicity and nucleophilicity. |

Modifications of the Ethan-1-ol Backbone

The ethan-1-ol backbone of this compound contains two key functional groups ripe for modification: the secondary alcohol and the secondary amine. These sites allow for a wide range of derivatization reactions to alter the compound's physical and chemical properties.

Reactions at the Hydroxyl Group: The secondary alcohol is a versatile functional group that can undergo oxidation, substitution, and esterification.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 2-(methylamino)-1-(pyridin-4-yl)ethan-1-one. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) or hydrogen peroxide, which are known to react with aminoalcohols.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides can convert the hydroxyl group into an ester. This modification can be used to introduce a wide variety of functional groups, altering properties such as solubility and steric bulk.

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile. This allows for the introduction of halides, azides, or other functional groups in its place.

Reactions at the Methylamino Group: The secondary amine provides a site for acylation, alkylation, and other modifications.

Acylation: The methylamino group can react with acyl chlorides or anhydrides to form amides. This is a common derivatization technique used in analytical chemistry. mdpi.com

Alkylation: Further alkylation of the secondary amine can lead to the formation of a tertiary amine or even a quaternary ammonium salt, depending on the reaction conditions and the nature of the alkylating agent.

Derivatization with Carbonyls: The amine can participate in condensation reactions with aldehydes or ketones to form imines, which can then be reduced to create more complex amine structures. For example, reductive amination using sodium cyanoborohydride is a known reaction for this class of compounds. google.com

The following table outlines potential modifications to the ethan-1-ol backbone.

| Reaction Site | Reagent/Reaction Type | Resulting Functional Group |

| Hydroxyl (-OH) | Oxidation (e.g., with KMnO₄) | Ketone (-C=O) |

| Hydroxyl (-OH) | Esterification (e.g., with Acyl Chloride) | Ester (-OCOR) |

| Hydroxyl (-OH) | Tosylation followed by Nucleophilic Substitution | Halide, Azide, etc. |

| Methylamino (-NHCH₃) | Acylation (e.g., with Acyl Chloride) | Amide (-N(CH₃)COR) |

| Methylamino (-NHCH₃) | Alkylation (e.g., with Alkyl Halide) | Tertiary Amine (-N(CH₃)R) |

| Methylamino (-NHCH₃) | Reductive Amination (with Aldehyde/NaBH₃CN) | Tertiary Amine (-N(CH₃)CH₂R) |

Impact of Stereochemical Variations on Reaction Outcomes

The this compound molecule possesses a chiral center at the carbon atom bonded to the hydroxyl group (C-1 of the ethan-1-ol backbone). This stereocenter means the compound can exist as two enantiomers, (R)- and (S)-2-(methylamino)-1-(pyridin-4-yl)ethan-1-ol. The stereochemistry of this center can have a profound impact on the outcomes of chemical reactions, particularly in asymmetric synthesis and in its interactions with other chiral molecules.

The presence of the chiral center can direct the stereochemical course of subsequent reactions, a concept known as diastereoselectivity. When a new stereocenter is created in a molecule that already contains one, the two possible diastereomers are often formed in unequal amounts.

Diastereoselective Derivatization: When the chiral compound is reacted with a chiral reagent, the two enantiomers will react at different rates, a principle used in kinetic resolution. Even with achiral reagents, reactions at a prochiral site elsewhere in the molecule can be influenced by the existing stereocenter. For example, if a modification on the pyridine ring were to introduce a new chiral center, the (R)- and (S)-enantiomers of the starting material would likely yield different ratios of the resulting diastereomers.

As a Chiral Ligand: Chiral amino alcohols are widely used as ligands in transition-metal-catalyzed asymmetric synthesis. The specific stereochemistry of the ligand is crucial for inducing enantioselectivity in the reaction product. The (R)- or (S)-enantiomer of this compound could potentially be used as a chiral ligand, where its stereochemistry would determine the facial selectivity of substrate binding to the metal center, thereby controlling the stereochemical outcome of the catalyzed reaction. The bidentate nature of the molecule, with potential coordination through the pyridine nitrogen and the amino or hydroxyl group, makes it a candidate for forming stable metal complexes.

Impact on Reaction Mechanisms: The spatial arrangement of the groups around the chiral center can influence reaction pathways by favoring certain transition states over others due to steric hindrance. For instance, in an intramolecular reaction, the stereochemistry would dictate the feasibility of cyclic transition states, potentially leading to different products or product ratios from the (R)- versus the (S)-enantiomer.

The table below illustrates how stereochemistry can influence reaction outcomes.

| Scenario | Description | Potential Outcome |

| Reaction with Chiral Reagent | Kinetic resolution of a racemic mixture of this compound. | One enantiomer reacts faster, allowing for separation. |

| Derivatization Creating a New Stereocenter | Reaction of a single enantiomer (e.g., the R-form) that introduces a second chiral center. | Formation of two diastereomers in unequal amounts (e.g., RR and RS). |

| Use as a Chiral Ligand | Employment of a single enantiomer in a metal-catalyzed reaction on a prochiral substrate. | Formation of one enantiomer of the product in excess (asymmetric induction). |

Advanced Applications in Organic Synthesis and Materials Science Non Biological/non Clinical

Role as a Chiral Building Block and Precursor for Complex Organic Molecules

The enantiopure forms of 2-(methylamino)-1-(pyridin-4-yl)ethan-1-ol serve as valuable chiral synthons for the construction of more complex molecular architectures. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the introduction of chirality into larger molecules.

Utility in Asymmetric Catalysis through Derived Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, and amino alcohols are well-established precursors for a diverse range of these ligands. nih.govglobethesis.com The this compound scaffold can be readily modified to generate P,N-ligands, which have demonstrated significant success in a variety of metal-catalyzed asymmetric reactions. rsc.orgresearchgate.net

The synthesis of these ligands typically involves the derivatization of the amino and hydroxyl groups. For instance, the secondary amine can be phosphinated to introduce a phosphine (B1218219) moiety, while the hydroxyl group can be etherified or esterified to fine-tune the steric and electronic properties of the resulting ligand. The pyridyl nitrogen atom, in conjunction with the newly introduced phosphorus atom, can then chelate to a metal center, creating a chiral environment that can induce enantioselectivity in catalytic transformations.

| Ligand Class | Precursor | Key Features | Potential Catalytic Applications |

| Chiral P,N-Ligands | This compound | - Pyridyl nitrogen and phosphine phosphorus as donor atoms- Stereogenic center proximate to the metal | - Asymmetric hydrogenation- Asymmetric allylic alkylation- Asymmetric cross-coupling reactions |

These derived chiral ligands have the potential to be highly effective in reactions such as the asymmetric hydrogenation of olefins and ketones, where the precise control of stereochemistry is crucial. researchgate.net The modular nature of their synthesis allows for the creation of a library of ligands with varying steric and electronic properties, facilitating the optimization of catalysts for specific reactions. nih.gov

Scaffold for Constructing Novel Heterocyclic Systems

Pyridine-based ring systems are ubiquitous in medicinal chemistry and are considered privileged scaffolds in drug design. nih.gov The structural framework of this compound provides a versatile starting point for the synthesis of novel and complex heterocyclic systems.

The inherent reactivity of the amino alcohol functionality allows for its participation in a variety of cyclization reactions. For instance, the amino group can act as a nucleophile in reactions with bifunctional electrophiles to form new heterocyclic rings. Similarly, the hydroxyl group can be transformed into a leaving group to facilitate intramolecular cyclization reactions. This adaptability makes it a valuable tool for synthetic chemists seeking to create libraries of novel heterocyclic compounds with potential applications in materials science and other fields. nih.govmdpi.comnih.govnih.gov

Application in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The presence of both a pyridyl nitrogen and an amino nitrogen, along with a hydroxyl group, makes this compound an excellent candidate for the formation of coordination complexes with a wide range of metal ions.

Development of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of pyridyl alcohols in combination with other ligands has been shown to be a successful strategy for the synthesis of new MOFs with diverse structural architectures. rsc.orguniversityofgalway.ieresearchgate.net The this compound molecule can act as a ligand in the formation of such materials, with the pyridyl nitrogen and the amino alcohol moiety coordinating to metal centers. rsc.orgrsc.orgmdpi.comnih.gov

The chirality of the ligand can be transferred to the resulting framework, leading to the formation of chiral MOFs. These materials are of particular interest for applications in enantioselective separations and catalysis. The structural parameters of the MOF, such as pore size and functionality, can be tuned by varying the metal ion and the co-ligands used in the synthesis.

| Material Type | Role of this compound | Potential Properties and Applications |

| Chiral Metal-Organic Frameworks (MOFs) | Chiral organic linker | - Enantioselective separation- Asymmetric catalysis- Chiral sensing |

| Coordination Polymers | Bridging or terminal ligand | - Gas storage and separation- Luminescence- Magnetic materials |

Catalytic Activity in Organic Transformations (e.g., Oligomerization, Polymerization)

Pyridine-containing ligands, particularly di(imino)pyridine complexes, have been extensively investigated as catalysts for olefin oligomerization and polymerization. figshare.comyu.edu.joresearchgate.netsemanticscholar.org While direct catalytic applications of complexes derived solely from this compound are not widely reported, the fundamental principles suggest their potential in this area.

Metal complexes incorporating this amino alcohol ligand could potentially catalyze organic transformations such as the polymerization of ethylene. dntb.gov.uamdpi.comnih.govgoogle.com The coordination of the ligand to a transition metal center, such as iron or cobalt, could create an active site for the catalytic conversion of olefins into polymers or oligomers. The steric and electronic environment around the metal center, influenced by the chiral amino alcohol ligand, could potentially influence the properties of the resulting polymer, such as its molecular weight and branching.

Potential in Nonlinear Optical Materials and Optoelectronic Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for a variety of applications in optoelectronics and photonics. nih.govrsc.orgnih.gov Organic molecules with donor-π-acceptor motifs are known to exhibit significant NLO properties.

The this compound molecule contains a pyridine (B92270) ring (an electron-accepting group) and an amino group (an electron-donating group), which could give rise to NLO behavior. Theoretical studies on similar pyridine derivatives have shown that they can possess good nonlinear optical properties. researchgate.netjournalijar.com The chirality of the molecule could also be advantageous, as chiral assemblies of π-conjugated molecules are being explored for applications in optoelectronics. nih.gov

Further research into the NLO properties of this compound and its derivatives could lead to the development of new materials for applications such as optical switching and frequency conversion. The ability to incorporate this molecule into polymers or crystalline materials could provide a pathway to fabricating novel optoelectronic devices.

Functional Materials Development and Chemical Intermediate Roles

The structural attributes of this compound position it as a valuable precursor and building block in the synthesis of a variety of functional materials. The pyridine moiety, combined with the amino and alcohol functional groups, allows for its integration into larger, more complex molecular systems with tailored properties.

The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the methylamino ethanol (B145695) side chain in this compound can act as coordination sites for metal ions. This characteristic makes it a suitable candidate for use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.netuantwerpen.be MOFs are a class of porous materials with a crystalline structure, consisting of metal ions or clusters coordinated to organic ligands. researchgate.net The properties of MOFs, such as their porosity, thermal stability, and catalytic activity, can be tuned by carefully selecting the metal ions and organic linkers. researchgate.net

The incorporation of ligands with specific functional groups, such as the amino and hydroxyl groups present in this compound, can enhance the functionality of the resulting MOFs. For instance, amine-functionalized MOFs have shown promise as effective adsorbents for carbon dioxide. researchgate.net Furthermore, the hydroxyl group could participate in post-synthetic modifications, allowing for the introduction of other functional moieties. rsc.org The pyridine ring itself is a common component in ligands used for MOF synthesis, contributing to the formation of robust and functional frameworks. researchgate.netmdpi.com

Table 1: Potential Metal Ions for Coordination with this compound in MOF Synthesis

| Metal Ion | Potential Application of Resulting MOF |

|---|---|

| Zinc (II) | Catalysis, Gas Adsorption |

| Copper (II) | Catalysis, Antimicrobial Materials |

| Cadmium (II) | Luminescent Sensing, Gas Storage |

This table is illustrative and based on the common use of these metals in MOF synthesis with similar pyridine-containing ligands.

The bifunctional nature of this compound, with its reactive amino and hydroxyl groups, allows it to serve as a monomer in polymerization reactions. These groups can participate in step-growth polymerization processes, such as the formation of polyurethanes or polyesters, by reacting with appropriate co-monomers. The resulting polymers would incorporate the pyridine moiety into their backbone, which can impart specific properties to the material.

Table 2: Potential Polymerization Reactions Involving this compound

| Co-monomer | Resulting Polymer Type | Potential Functional Properties |

|---|---|---|

| Diisocyanate | Polyurethane | Enhanced thermal stability, metal coordination sites |

| Diacyl Chloride | Polyester | Tunable optical properties, catalytic activity |

This table outlines potential polymerization pathways based on the functional groups of the target compound.

Beyond its direct use in materials, this compound serves as a valuable chemical intermediate for the synthesis of more complex molecules with specialized functions. The pyridine ring can be subjected to various substitution reactions, allowing for the introduction of additional functional groups. nih.gov The secondary amine and hydroxyl group can also be chemically modified. For instance, the hydroxyl group can be oxidized to a ketone or replaced with other functional groups, while the amine can be acylated or alkylated.

These transformations can lead to the synthesis of novel compounds for various non-biological applications, such as building blocks for agrochemicals or as components in the development of new materials and chemical processes. The versatility of the pyridine scaffold in organic synthesis is well-documented, with its derivatives playing crucial roles in the creation of a wide array of functional molecules. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(methylamino)-1-(pyridin-4-yl)ethan-1-ol?

A high-yield method involves reacting 4-chloro-6-(4-methoxyphenoxy)pyrimidine (1.0 equiv.) with 2-methylaminoethanol (3.0 equiv.) in anhydrous ethanol under argon, refluxed for 24 hours. Post-reaction, the mixture is cooled, neutralized with aqueous ammonia, and extracted with ethyl acetate. Purification via column chromatography (n-pentane:ethyl acetate, 2:3) yields the compound as a colorless oil (quantitative yield, Rf = 0.12). Key parameters include inert atmosphere, stoichiometric excess of amine, and solvent polarity for chromatographic separation .

Q. How is purity assessed during synthesis?

Thin-layer chromatography (TLC) with n-pentane:ethyl acetate (2:3) is used to monitor reaction progress (Rf = 0.12 under UV/KMnO4). Final purity is confirmed via column chromatography under the same solvent system. For structural validation, techniques like NMR, IR, and high-resolution mass spectrometry (HRMS) are recommended to confirm the hydroxyl, methylamino, and pyridinyl moieties .

Q. What safety protocols are critical for handling this compound?

While direct safety data are limited, structurally similar amino alcohols require:

- PPE : Gloves, lab coat, goggles, and masks to avoid skin/eye contact or inhalation.

- Waste disposal : Segregation of organic waste and consultation with certified disposal services.

- Ventilation : Use of fume hoods to mitigate exposure to volatile byproducts .

Advanced Research Questions

Q. How does stereochemistry influence its biological activity?

Enantiomeric purity is critical for receptor binding. For example, (R)-enantiomers of related pyridinyl ethanol derivatives show enhanced interactions with neurological targets like TAAR1, a trace amine-associated receptor. Chiral resolution methods (e.g., chiral HPLC or enzymatic kinetic resolution) are recommended to isolate active stereoisomers .

Q. What mechanistic insights exist for its interaction with TAAR1?

The compound’s methylamino and pyridinyl groups mimic endogenous trace amines (e.g., β-phenylethylamine), enabling competitive inhibition of monoamine transporters (e.g., VMAT2). Computational docking studies suggest hydrogen bonding between the hydroxyl group and TAAR1’s Ser149 residue, while the pyridine ring engages in π-π stacking with Phe186 .

Q. How can conflicting reactivity data in nitro derivatives be resolved?

Derivatives like 2-(methylamino)-1-(4-nitrophenyl)ethanol exhibit redox sensitivity due to the nitro group. Conflicting reduction/oxidation outcomes (e.g., nitro → amine vs. ketone formation) depend on reaction conditions:

- Reduction : NaBH4/CuCl2 in ethanol selectively reduces nitro to amine.

- Oxidation : KMnO4 in acidic conditions oxidizes the alcohol to ketone. Controlled atmospheres (N2 for reduction, O2 for oxidation) and real-time monitoring via UV-Vis spectroscopy are advised .

Q. What analytical challenges arise in quantifying trace amounts in biological matrices?

LC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) is optimal due to the compound’s polar groups. Key parameters:

- Column : ZIC-HILIC (2.1 × 100 mm, 3.5 μm).

- Mobile phase : Acetonitrile/water (85:15) with 0.1% formic acid.

- Detection : MRM transitions at m/z 179 → 134 (quantifier) and 179 → 91 (qualifier). Limit of detection (LOD) ≤ 5 ng/mL in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.